molecular formula C14H13FN2O2 B3019355 (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide CAS No. 953180-69-3

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide

Katalognummer B3019355
CAS-Nummer: 953180-69-3
Molekulargewicht: 260.268
InChI-Schlüssel: PDHZCORPSULVPB-IHWYPQMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide, commonly known as FLX475, is a novel small molecule inhibitor that has recently been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

FLX475 is a selective inhibitor of CCR4, which is a chemokine receptor expressed on the surface of various immune cells. This receptor plays a critical role in the recruitment of immune cells to sites of inflammation. By blocking the activity of CCR4, FLX475 can reduce the recruitment of immune cells and prevent the progression of various diseases.
Biochemical and Physiological Effects:
FLX475 has been shown to have several biochemical and physiological effects. It can reduce the recruitment of immune cells to sites of inflammation, which can reduce inflammation and prevent the progression of various diseases. Additionally, FLX475 can modulate the activity of various immune cells, which can have a positive effect on the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of FLX475 is that it has shown promising results in preclinical studies, which suggests that it could be an effective therapeutic agent for the treatment of various diseases. Additionally, FLX475 has a selective mode of action, which reduces the risk of off-target effects.
One of the limitations of FLX475 is that it is currently being evaluated in clinical trials, and its safety and efficacy in humans are not yet fully known. Additionally, FLX475 may have limitations in terms of its pharmacokinetics and bioavailability, which could affect its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the research on FLX475. One potential direction is to evaluate its safety and efficacy in clinical trials for the treatment of various diseases. Additionally, further research is needed to understand the pharmacokinetics and bioavailability of FLX475, which could help to optimize its effectiveness as a therapeutic agent. Furthermore, it may be possible to develop new derivatives of FLX475 that have improved pharmacological properties and increased potency.

Synthesemethoden

The synthesis of FLX475 involves several steps, starting with the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl hydroxylamine. The resulting compound is then reacted with acetic anhydride to form 4-fluorophenyl isoxazoline. The final step involves the reaction of 4-fluorophenyl isoxazoline with but-2-enamide to form FLX475.

Wissenschaftliche Forschungsanwendungen

FLX475 has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It works by inhibiting the activity of a protein called CCR4, which is involved in the recruitment of immune cells to sites of inflammation. By blocking this protein, FLX475 can reduce inflammation and prevent the progression of various diseases.

Eigenschaften

IUPAC Name

(Z)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-3-14(18)16-9-12-8-13(19-17-12)10-4-6-11(15)7-5-10/h2-8H,9H2,1H3,(H,16,18)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHZCORPSULVPB-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.